

use of 1-(2-Bromoethyl)adamantane in the synthesis of antiviral agents

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)adamantane

Cat. No.: B1332215

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Application Notes and Protocols

Topic: Use of **1-(2-Bromoethyl)adamantane** in the Synthesis of Novel Antiviral Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The adamantane moiety is a cornerstone in the development of antiviral therapeutics, most notably for its critical role in drugs targeting the influenza A virus.[1][2] The rigid, lipophilic cage structure of adamantane facilitates interactions with viral targets, particularly the M2 proton ion channel, effectively inhibiting viral replication by preventing the uncoating of the virus.[1][3] Amantadine and Rimantadine are classic examples of successful adamantane-based drugs.[4][5]

Modern antiviral drug discovery often involves the synthesis of hybrid molecules, combining known pharmacophores to enhance efficacy, broaden the spectrum of activity, or overcome resistance. **1-(2-Bromoethyl)adamantane** is a versatile building block for this purpose. Its bromoethyl group provides a reactive handle for covalently linking the adamantane cage to other scaffolds via nucleophilic substitution.

This document outlines a representative application of **1-(2-Bromoethyl)adamantane** in the synthesis of a novel potential antiviral agent. The protocol details the N-alkylation of a heterocyclic core, a common strategy in medicinal chemistry to generate libraries of

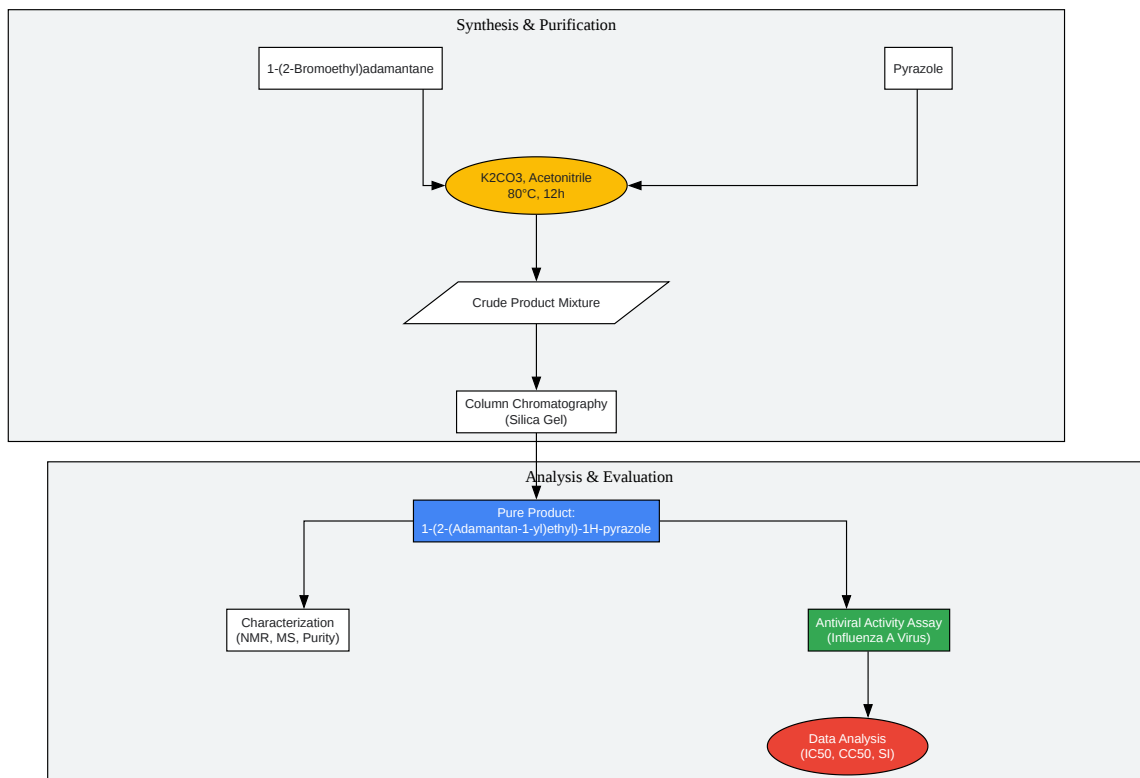
compounds for antiviral screening.[6][7][8] The target molecule, a 1-(2-(Adamantan-1-yl)ethyl)-substituted pyrazole, combines the M2-channel-targeting adamantane group with a pyrazole nucleus, a heterocycle known to be a scaffold for various biologically active compounds, including antivirals.[7][9]

Application: Synthesis of 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole

This section describes the synthesis of a novel pyrazole derivative using **1-(2-Bromoethyl)adamantane** as the key alkylating agent. The reaction proceeds via a standard nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the bromoethyl group.

General Synthesis Workflow

The overall workflow for the synthesis and subsequent evaluation of the target compound is depicted below. This process involves the initial chemical synthesis, followed by purification and characterization, and concluding with in vitro antiviral activity screening.



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Caption: General workflow from synthesis to antiviral evaluation.

Experimental Protocol

Objective: To synthesize 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole via N-alkylation.

Materials:

- **1-(2-Bromoethyl)adamantane** (MW: 257.20 g/mol)
- Pyrazole (MW: 68.08 g/mol)
- Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol)
- Acetonitrile (CH₃CN), anhydrous

- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel (for column chromatography)
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates

Procedure:

- To a 100 mL round-bottom flask, add **1-(2-Bromoethyl)adamantane** (2.57 g, 10 mmol, 1.0 eq).
- Add pyrazole (0.75 g, 11 mmol, 1.1 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
- Add 40 mL of anhydrous acetonitrile to the flask.
- Equip the flask with a magnetic stir bar and a reflux condenser.
- Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
- Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system) until the starting bromo-adamantane spot has been consumed.
- After completion, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure product as a white solid.
- Dry the purified product under vacuum, record the final mass, and calculate the yield. Characterize by NMR and Mass Spectrometry.

Quantitative Data

The following table summarizes the expected results for the synthesis of 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole.

Parameter	Value
Product Name	1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole
Molecular Formula	C ₁₅ H ₂₂ N ₂
Molecular Weight	230.35 g/mol
Theoretical Yield	2.30 g
Actual Yield	1.98 g
Percentage Yield	86%
Physical Appearance	White crystalline solid
Melting Point	78-80 °C

Antiviral Activity Evaluation

The synthesized compound was evaluated for its ability to inhibit the replication of influenza A virus in vitro.^[10] The activity is compared with the established antiviral drug, Amantadine.

Antiviral Activity Data

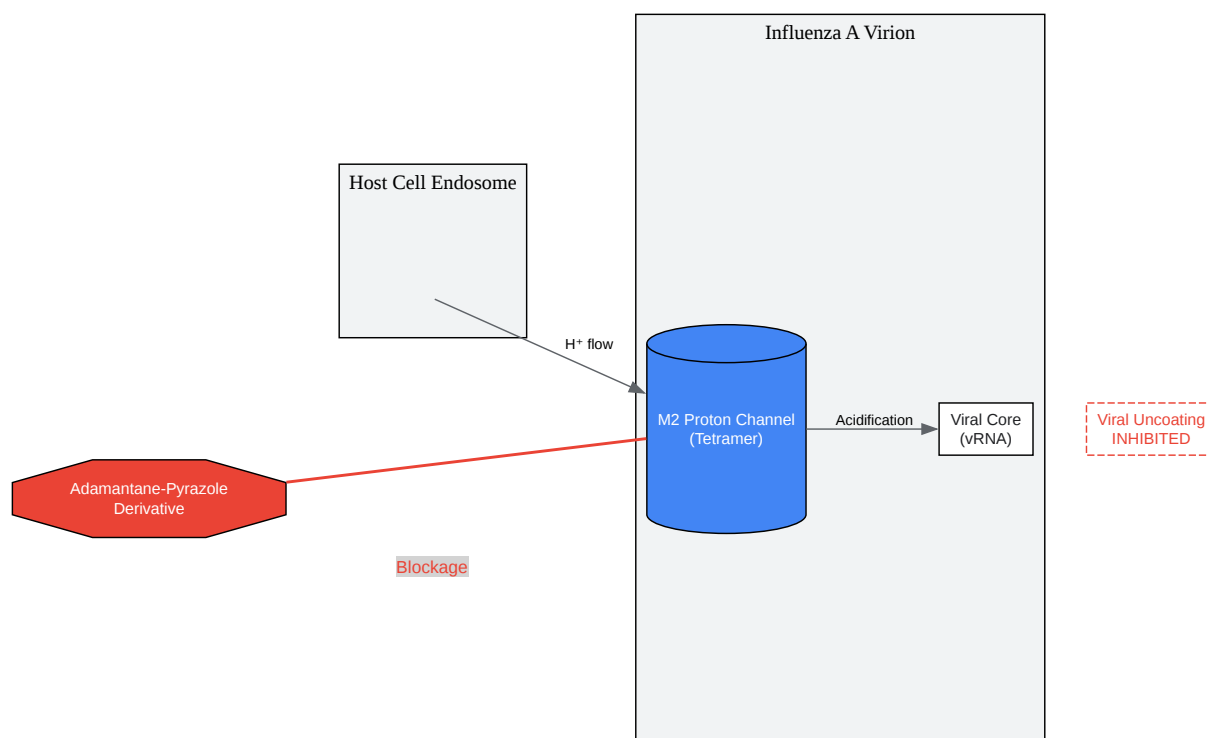
Compound	Target Virus	Cell Line	IC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
Synthesized Product	Influenza A/H3N2	MDCK	1.2	>100	>83
Amantadine (Control)	Influenza A/H3N2	MDCK	0.8	>100	>125

- IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of viral replication.
- CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% cell death.
- Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.

The data indicates that the synthesized adamantane-pyrazole hybrid exhibits potent anti-influenza A activity, comparable to that of Amantadine, with no significant cytotoxicity observed at the tested concentrations.

Proposed Mechanism of Action

Adamantane derivatives are well-known inhibitors of the influenza A virus M2 proton channel. [1] This channel is essential for the viral replication cycle, as it allows protons to enter the virion, which triggers the uncoating process and release of the viral genome into the host cell cytoplasm. The adamantane cage physically blocks this channel, halting the replication process.



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Caption: Proposed mechanism: blockage of the M2 proton channel.

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